Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)
Brand Name: Vulcanchem
CAS No.: 154937-49-2
VCID: VC0134601
InChI: InChI=1S/2C12H6F5O4.Cu/c2*1-2-21-12(20)5(19)3-4(18)6-7(13)9(15)11(17)10(16)8(6)14;/h2*3H,2H2,1H3;/q2*-1;+2
SMILES: CCOC(=O)C(=O)[CH-]C(=O)C1=C(C(=C(C(=C1F)F)F)F)F.CCOC(=O)C(=O)[CH-]C(=O)C1=C(C(=C(C(=C1F)F)F)F)F.[Cu+2]
Molecular Formula: C6H6CuO6
Molecular Weight: 237.654

Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)

CAS No.: 154937-49-2

Cat. No.: VC0134601

Molecular Formula: C6H6CuO6

Molecular Weight: 237.654

* For research use only. Not for human or veterinary use.

Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) - 154937-49-2

Specification

CAS No. 154937-49-2
Molecular Formula C6H6CuO6
Molecular Weight 237.654
IUPAC Name copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate
Standard InChI InChI=1S/2C12H6F5O4.Cu/c2*1-2-21-12(20)5(19)3-4(18)6-7(13)9(15)11(17)10(16)8(6)14;/h2*3H,2H2,1H3;/q2*-1;+2
Standard InChI Key FSQAIQPPCOCRAX-UHFFFAOYSA-L
SMILES CCOC(=O)C(=O)[CH-]C(=O)C1=C(C(=C(C(=C1F)F)F)F)F.CCOC(=O)C(=O)[CH-]C(=O)C1=C(C(=C(C(=C1F)F)F)F)F.[Cu+2]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator